



5-Chloro-2-nitrodiphenylamine-13C6: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	5-Chloro-2-nitrodiphenylamine-	
	13C6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 5-Chloro-2-nitrodiphenylamine, with a specific focus on its 13C6 isotopically labeled form. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes. The inclusion of a 13C6-labeled phenyl ring makes it an invaluable tool for metabolic studies, quantitative analysis, and mechanistic investigations in drug discovery and development.

Note on Isotopic Labeling: The information presented below is primarily based on the unlabeled 5-Chloro-2-nitrodiphenylamine. The 13C6 isotopic labeling does not significantly alter the chemical reactivity, solubility, or physical properties other than the molecular weight. The key analytical difference will be observed in mass spectrometry and 13C NMR spectroscopy.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Chloro-2-nitrodiphenylamine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic and analytical procedures.



Property	Value	Source
Chemical Name	5-Chloro-2-nitro-N- phenylaniline	[1]
Synonyms	2-Anilino-4- chloronitrobenzene, N-Phenyl- 2-nitro-5-chloroaniline	
CAS Number	25781-92-4 (Unlabeled)	[2]
Molecular Formula	C12H9CIN2O2	[3]
Molecular Weight (Unlabeled)	248.66 g/mol	[4][5]
Molecular Weight (13C6)	254.66 g/mol (Calculated)	_
Appearance	Light yellow to brown or orange to red crystalline powder.	
Purity	Typically >98% (GC)	-
Melting Point	110-114 °C	-
Boiling Point (Predicted)	370.4 ± 32.0 °C	
Solubility	Soluble in organic solvents such as ethanol and ether.	
Storage Temperature	Room temperature, sealed in a dry environment.	

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 5-Chloro-2-nitrodiphenylamine.



Analytical Technique	Description
¹ H NMR	The proton NMR spectrum in DMSO-d6 typically shows aromatic protons in the range of δ 7.2–8.5 ppm. The specific splitting patterns are crucial for assigning each proton to its correct position on the two aromatic rings.[4]
¹³ C NMR	The carbon-13 NMR spectrum confirms the carbon framework of the molecule. For the 13C6 labeled variant, the signals corresponding to the labeled phenyl ring will be significantly enhanced and can be used for tracing the molecule in various studies.[6]
Mass Spectrometry (MS)	Mass spectrometry is used to confirm the molecular weight and elemental composition. In Electrospray Ionization (ESI-MS), the molecule is often observed as the protonated species [M+H]+. The presence of chlorine results in a characteristic M+2 isotopic pattern.[4]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for the N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.[5]

Experimental Protocols Synthesis of 5-Chloro-2-nitrodiphenylamine

Two common synthetic routes for 5-Chloro-2-nitrodiphenylamine are outlined below. The synthesis of the 13C6 labeled compound would require starting with a 13C6-labeled precursor, such as 13C6-aniline.

Method 1: Nitration of 2-Chlorodiphenylamine

This method involves the direct nitration of a chlorinated diphenylamine precursor.[7]



Materials:

- 2-Chlorodiphenylamine
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- · Ice bath
- Reaction flask with stirring

Procedure:

- In a reaction flask, dissolve 2-Chlorodiphenylamine in concentrated sulfuric acid, maintaining the temperature with an ice bath.
- Slowly add a mixture of concentrated sulfuric acid and nitric acid dropwise to the solution while stirring vigorously. The temperature should be carefully controlled to prevent overnitration.
- After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified time to ensure the completion of the reaction.
- Pour the reaction mixture onto crushed ice to precipitate the crude product.
- Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then dry it.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Method 2: Synthesis from 3-Chloroaniline

This multi-step synthesis starts from 3-chloroaniline.[4]

Materials:



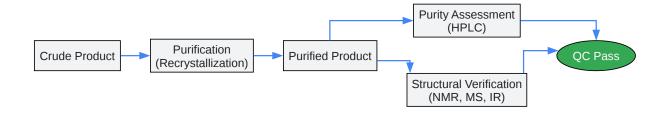
- 3-Chloroaniline
- Formic acid
- Nitric acid
- Acetic anhydride
- Sodium hydroxide (NaOH) solution
- Appropriate solvents for reaction and purification

Procedure:

- Acylation: React 3-chloroaniline with formic acid to protect the amino group.
- Nitration: Carry out the nitration of the acylated intermediate using nitric acid and acetic anhydride at a low temperature (-5 to 10 °C).
- Hydrolysis: Hydrolyze the resulting intermediate with a sodium hydroxide solution to yield 5chloro-2-nitroaniline.
- N-Arylation: The final step involves an N-arylation reaction of 5-chloro-2-nitroaniline with a suitable phenylating agent to form 5-Chloro-2-nitrodiphenylamine.

Analytical Workflow for Quality Control

A general workflow for the quality control and analysis of synthesized 5-Chloro-2-nitrodiphenylamine is as follows:





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Analytical workflow for 5-Chloro-2-nitrodiphenylamine.

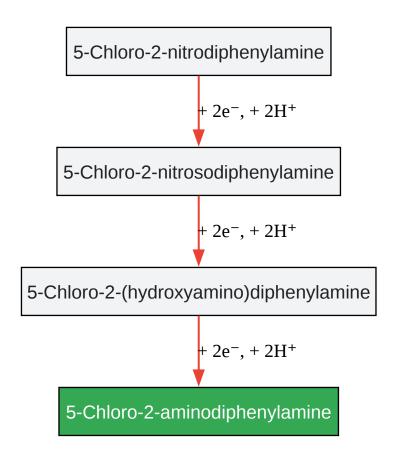
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for purity analysis. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like formic acid or phosphoric acid.[8][9]

Chemical Reactivity and Applications

The chemical reactivity of 5-Chloro-2-nitrodiphenylamine is primarily dictated by the nitro group, the secondary amine, and the chloro substituent on the aromatic rings.

Reduction of the Nitro Group

A key transformation of 5-Chloro-2-nitrodiphenylamine is the reduction of the nitro group to an amine. This is a crucial step in the synthesis of various heterocyclic compounds, including phenothiazines, which have applications in medicinal chemistry.[4] The reduction typically proceeds via nitroso and hydroxylamine intermediates.





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Reduction pathway of the nitro group.

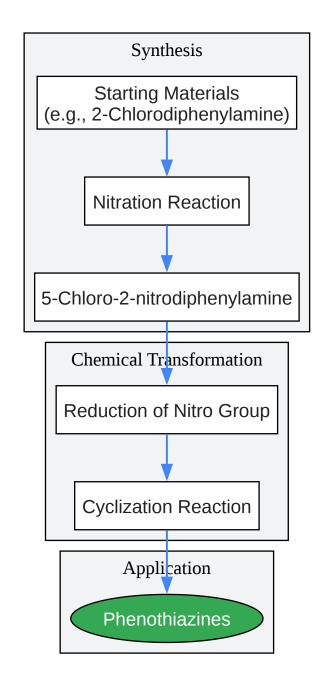
Role in Drug Development and Other Industries

- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals. For instance, it can be used in the production of Clobazam, an anti-epileptic drug.[1]
- Dye Synthesis: This compound serves as a precursor in the manufacturing of various dyes and pigments.
- Rubber Industry: It can act as a stabilizer and antioxidant in rubber manufacturing.[7]
- Research Chemical: Due to its reactive functional groups, it is a valuable building block in organic synthesis for creating more complex molecules.

Synthesis and Application Logic

The following diagram illustrates the logical flow from the synthesis of 5-Chloro-2nitrodiphenylamine to its application as a precursor for pharmaceutically relevant compounds like phenothiazines.





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From synthesis to application.

Safety and Handling

5-Chloro-2-nitrodiphenylamine should be handled with care in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] As with other aromatic nitro compounds, there is a potential for explosive decomposition under certain



conditions, such as heating or in the presence of strong acids or bases. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

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